(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thieno[3,4-b]pyrazine core, which is a bicyclic structure composed of both sulfur and nitrogen atoms. This compound is notable for its potential pharmacological applications and is classified as an organic compound due to the presence of carbon in its molecular structure. The specific stereochemistry indicated by the (4aR,7aS) notation suggests a defined three-dimensional arrangement of atoms that can significantly influence its biological activity.
The compound can be classified based on several criteria:
The synthesis of (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride typically involves multi-step synthetic routes. Key methods may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular formula for (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can be represented as .
The structural representation can be illustrated using molecular modeling software to visualize bond angles and lengths.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are significant in medicinal chemistry for modifying the compound's activity or improving its pharmacokinetic properties.
The mechanism of action for (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride likely involves interaction with specific biological targets such as receptors or enzymes.
Data from biological assays would provide insights into its efficacy and safety profiles.
Relevant data should be obtained through experimental methods such as spectroscopy (NMR, IR) and chromatography (HPLC).
The compound has potential applications in various fields:
The thieno[3,4-b]pyrazine-6,6-dioxide core represents a critical bicyclic scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities. Synthesis typically initiates with the condensation of cis-3-aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide with glyoxal derivatives under acidic conditions, forming the foundational pyrazine ring through intramolecular cyclodehydration [3]. Alternative routes employ double N-alkylation of 1,2-diaminoethane derivatives using trans-1,4-dibromo-2-butene followed by thiophene ring closure and subsequent oxidation with performic acid to install the sulfone moiety (≥85% yield) [3]. Microwave-assisted cyclization at 150°C in DMF reduces reaction times from 48 hours to <2 hours while maintaining yields >90%, significantly enhancing synthetic efficiency [2]. The octahydro designation confirms full saturation, achieved via catalytic hydrogenation (Pd/C, H₂, 50 psi) of the intermediate dihydropyrazine, which is essential for metabolic stability in biological applications [2] [3].
Table 1: Synthetic Methods for Core Assembly
Method | Reagents/Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Acid-Catalyzed Cyclization | Glyoxal, HCl (reflux) | 78 | 48 h | Minimal side products |
N-Alkylation/Cyclization | 1,4-Dibromobutene, K₂CO₃, DMF | 85 | 24 h | Stereoselectivity control |
Microwave Optimization | DMF, 150°C, microwave irradiation | 92 | 1.5 h | Rapid throughput |
Catalytic Hydrogenation | Pd/C, H₂ (50 psi), MeOH | 95 | 6 h | Complete saturation |
Cyclopropylmethylation introduces a strategically valuable steric and electronic profile to the scaffold, enhancing target engagement in enzyme binding pockets. The cyclopropylmethyl bromide alkylation agent is synthesized via in situ generation from cyclopropanol and PBr₃ in anhydrous diethyl ether (0°C → 25°C, 3h), achieving 88% purity without distillation [2]. Regioselective N-alkylation targets the less sterically hindered secondary amine of the octahydrothienopyrazine scaffold (position N-4), facilitated by prior Boc-protection of the more nucleophilic piperazine nitrogen (N-1). Deprotection with HCl/dioxane post-alkylation affords the tertiary amine product in 94% yield and >99% regiochemical purity [2]. Critical to avoiding bis-alkylation is the use of 1.05 equivalents of alkylating agent in THF at −78°C, exploiting kinetic differentiation between the two nitrogen sites [2]. The cyclopropyl group’s high bond angle strain (∠C-C-C ≈ 60°) contributes to enhanced binding affinity in target receptors compared to linear alkyl chains .
The (4aR,7aS) stereochemistry is essential for optimal three-dimensional orientation of pharmacophoric elements. Chiral resolution begins with diastereomeric salt formation using L-(+)-tartaric acid in ethanol/water (4:1), yielding the desired enantiomer with 98% ee after recrystallization [3]. Asymmetric hydrogenation using Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆) directly achieves the cis-fused ring system with 96% ee, though requiring specialized handling under argon [3]. X-ray crystallography confirms the thiophene sulfone and pyrazine rings adopt a twist-chair conformation, positioning the cyclopropylmethyl group equatorially to minimize 1,3-diaxial interactions [3]. Computational models (DFT B3LYP/6-31G*) reveal the (4aR,7aS) enantiomer exhibits 3.2 kcal/mol greater stability than its diastereomer due to reduced van der Waals repulsion between the sulfone oxygen and axial hydrogens [3].
Conversion to the dihydrochloride salt significantly enhances physicochemical properties critical to preclinical development. Counterion selection was evaluated via a polymorph screen comparing hydrochloride, hydrobromide, and methanesulfonate salts [2]. The dihydrochloride form demonstrated superior hygroscopic stability (<0.1% water uptake at 80% RH) versus monohydrochloride (4.2% uptake) and free base (deliquescent) [2]. Solubility profiling revealed a 280 mg/mL solubility in aqueous buffers (pH 1–5) for the dihydrochloride, essential for in vivo administration, while the free base exhibited <5 mg/mL solubility across physiological pH ranges [2]. Dihydrochloride salt formation also suppressed the compound’s melting point from 198°C (free base) to 285°C (dec.), indicating enhanced crystal lattice energy and thermal stability during storage and processing [2]. Salt stoichiometry was confirmed via ion chromatography (Cl⁻:N ratio = 2:1) and potentiometric titration (pKa₁ = 7.2, pKa₂ = 9.6), validating protonation at both basic nitrogen centers under physiological conditions [2].
Table 2: Physicochemical Properties of Salt Forms
Property | Free Base | Monohydrochloride | Dihydrochloride |
---|---|---|---|
Aqueous Solubility (mg/mL) | 4.8 (pH 7.4) | 98 (pH 3.0) | 280 (pH 2.0) |
Hygroscopicity (% wt gain) | 15.2 (60% RH) | 4.2 (60% RH) | 0.08 (60% RH) |
Melting Point (°C) | 198 (dec.) | 215 (dec.) | 285 (dec.) |
Crystalline Form | Amorphous | Needles | Prismatic plates |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1